molecular formula C12H10N6O B11462382 5-Amino-1-(quinolin-3-yl)-1,2,3-triazole-4-carboxamide

5-Amino-1-(quinolin-3-yl)-1,2,3-triazole-4-carboxamide

Cat. No.: B11462382
M. Wt: 254.25 g/mol
InChI Key: WAHVHJOASQVABU-UHFFFAOYSA-N
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Description

5-amino-1-(3-quinolyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring fused with a quinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-quinolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.

    Quinoline Attachment: The quinoline moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the quinoline moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

5-amino-1-(3-quinolyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-quinolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Pathways: It can interfere with cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-quinolyl)pyrazole-3-carboxylate
  • 3-acetyl-1,3,4-oxadiazoline derivatives

Uniqueness

5-amino-1-(3-quinolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole-quinoline structure, which imparts distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

5-amino-1-quinolin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C12H10N6O/c13-11-10(12(14)19)16-17-18(11)8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,13H2,(H2,14,19)

InChI Key

WAHVHJOASQVABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C(=C(N=N3)C(=O)N)N

Origin of Product

United States

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